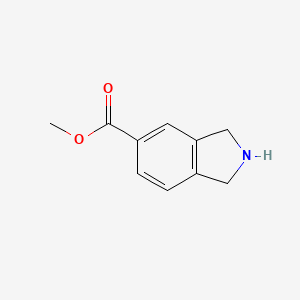

Methyl isoindoline-5-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2,3-dihydro-1H-isoindole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-13-10(12)7-2-3-8-5-11-6-9(8)4-7/h2-4,11H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSBKALMWYNRSJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(CNC2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30600395 | |

| Record name | Methyl 2,3-dihydro-1H-isoindole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30600395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

742666-57-5 | |

| Record name | Methyl 2,3-dihydro-1H-isoindole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30600395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis and characterization of methyl isoindoline-5-carboxylate

An In-depth Technical Guide to the Synthesis and Characterization of Methyl Isoindoline-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a significant heterocyclic compound, serving as a valuable building block in medicinal chemistry and drug discovery. Its rigid bicyclic structure and functional handles make it an attractive scaffold for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of a plausible synthetic route to this compound, starting from the readily accessible precursor, 5-carboxyphthalide. Furthermore, this document outlines the key characterization techniques and expected analytical data for the title compound. Detailed experimental protocols and workflows are presented to aid researchers in the practical application of this chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 742666-57-5 | [1][2] |

| Molecular Formula | C₁₀H₁₁NO₂ | [2] |

| Molecular Weight | 177.20 g/mol | [2] |

| IUPAC Name | methyl 2,3-dihydro-1H-isoindole-5-carboxylate | [2] |

| Canonical SMILES | COC(=O)C1=CC2=C(CNC2)C=C1 | [2] |

| Physical Form | Solid (hydrochloride salt is a brown powder) | [3][4] |

Proposed Synthesis Pathway

The synthesis of this compound can be envisioned through a multi-step sequence starting from 5-carboxyphthalide. The key intermediate in this proposed pathway is 5-cyanophthalide, which is subsequently reduced and esterified.[5][6][7]

References

- 1. This compound | 742666-57-5 [chemicalbook.com]

- 2. This compound | C10H11NO2 | CID 19828496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound hydrochloride | 127168-93-8 [sigmaaldrich.com]

- 4. This compound hydrochloride—127168-93-8-湖北魏氏化学试剂股份有限公司 [m.weishichem.com]

- 5. US20020019546A1 - Method for the preparation of 5-cyanophthalide - Google Patents [patents.google.com]

- 6. myexperiment.org [myexperiment.org]

- 7. 5-Cyanophthalide synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide on the Core Physical and Chemical Properties of Methyl Isoindoline-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl isoindoline-5-carboxylate is a heterocyclic organic compound featuring an isoindoline core with a methyl carboxylate group attached to the benzene ring. The isoindoline scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds and approved drugs. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, including its synthesis, spectral characterization, and a discussion of the biological activities of related compounds. This information is intended to serve as a valuable resource for researchers engaged in drug discovery and development.

Chemical Structure and Properties

The structural representation of this compound is crucial for understanding its chemical behavior.

Structure:

Caption: 2D structure of this compound.

Physical Properties

Experimentally determined physical properties for this compound are not widely available in the literature. The following table summarizes the available computed and limited experimental data. It is important to note the distinction between "isoindoline" and its isomer "indoline," as their properties differ.

| Property | Value | Source/Comment |

| Molecular Formula | C₁₀H₁₁NO₂ | PubChem[1] |

| Molecular Weight | 177.20 g/mol | PubChem[1] |

| IUPAC Name | methyl 2,3-dihydro-1H-isoindole-5-carboxylate | PubChem[1] |

| CAS Number | 742666-57-5 | PubChem[1] |

| Boiling Point | 303.311 °C at 760 mmHg | Predicted |

| Melting Point | No data available | |

| Solubility | No data available | |

| pKa | No data available | |

| XLogP3 | 0.7 | PubChem (Computed)[1] |

| Topological Polar Surface Area | 38.3 Ų | PubChem (Computed)[1] |

Chemical Properties

The chemical reactivity of this compound is dictated by the isoindoline ring system and the methyl ester functional group. The secondary amine of the isoindoline is nucleophilic and can undergo reactions such as alkylation and acylation. The ester group is susceptible to hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. The aromatic ring can undergo electrophilic substitution reactions, with the position of substitution directed by the existing substituents.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not extensively documented in peer-reviewed literature. However, a general synthetic approach can be inferred from related preparations and patent literature.

Synthesis of this compound

A plausible synthetic route involves the reduction of the corresponding isoindole or a related precursor. A patent (WO2020114482A1) describes a synthesis, although with limited detail. The general steps are outlined below.

Workflow for a Potential Synthesis:

Caption: A generalized workflow for the synthesis of this compound.

Representative Protocol (Inferred):

-

Esterification: A suitable starting material, such as 5-carboxyisoindoline or a protected derivative, would be subjected to Fischer esterification. This typically involves refluxing the carboxylic acid in methanol with a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Reduction (if necessary): If the starting material contains an isoindole or other reducible moiety, a reduction step would be employed. For instance, catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) or rhodium on carbon (Rh/C) is a common method for reducing the pyrrole ring of an indole to an indoline, and a similar strategy could be applicable here.

-

Work-up and Purification: Following the reaction, a standard aqueous work-up would be performed to remove the catalyst and any water-soluble byproducts. The crude product would then be purified, typically by column chromatography on silica gel, to yield the pure this compound.

Spectral Data

No experimentally obtained spectra for this compound are readily available in public databases. However, the expected spectral characteristics can be predicted based on its structure and comparison with related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the two methylene groups of the isoindoline ring, the amine proton (which may be broad and exchangeable), and the methyl protons of the ester. The aromatic protons would likely appear as a complex multiplet in the range of 7-8 ppm. The two methylene groups would likely appear as singlets or multiplets around 4-5 ppm. The methyl ester protons would be a sharp singlet at approximately 3.8-3.9 ppm.

-

¹³C NMR: The carbon NMR spectrum would show signals for the aromatic carbons, the two methylene carbons, and the carbonyl and methyl carbons of the ester group. The carbonyl carbon would be expected in the region of 165-175 ppm.

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for the N-H bond of the secondary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic portions, and a strong carbonyl (C=O) stretch from the ester group (typically around 1720 cm⁻¹).

Biological Activity and Signaling Pathways

There is currently a lack of specific studies detailing the biological activity or involvement in signaling pathways of this compound. However, the broader class of isoindoline derivatives has been extensively investigated and shown to possess a wide range of pharmacological activities.

Logical Relationship of Isoindoline Core to Biological Activity:

Caption: Relationship between the isoindoline core and its diverse biological activities.

Derivatives of isoindoline are known to exhibit a variety of biological effects, including acting as inhibitors of enzymes and modulators of receptors. For instance, certain isoindolinone derivatives have shown potential as anticancer agents and inhibitors of carbonic anhydrase.[1][2] The specific biological profile of this compound would depend on its unique interactions with biological targets, which remains an area for future investigation.

Conclusion

This compound is a compound of interest due to its structural relation to a class of biologically active molecules. While detailed experimental data on its physical and chemical properties are sparse, this guide provides a summary of the available information and predictive insights based on related structures. The lack of extensive research on this specific compound presents an opportunity for further investigation into its synthesis, characterization, and potential pharmacological applications. The protocols and data for related compounds discussed herein can serve as a valuable starting point for such endeavors.

References

An In-depth Technical Guide to Methyl Isoindoline-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of methyl isoindoline-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data for this exact molecule in publicly accessible literature, this guide leverages data and protocols for closely related isoindoline and indoline derivatives to provide a foundational understanding of its potential properties and applications. The isoindoline scaffold is a key feature in a number of biologically active compounds, exhibiting a range of activities including anticancer, anti-inflammatory, and antiviral effects. This document outlines the core chemical information for this compound, details relevant experimental protocols for assessing biological activity, and presents potential mechanisms of action through signaling pathway diagrams. All quantitative data is summarized in structured tables, and experimental workflows are visualized to aid in research and development.

Core Compound Information

This compound is a derivative of isoindoline, a bicyclic heterocyclic organic compound. It is available for research purposes from various chemical suppliers. Two common forms are the free base and the hydrochloride salt.

Chemical Structure and Properties

The chemical structure of this compound consists of a fused benzene and pyrrolidine ring system, with a methyl ester group at the 5-position.

Table 1: Chemical Identification of this compound and its Hydrochloride Salt

| Identifier | This compound | This compound Hydrochloride |

| CAS Number | 742666-57-5[1] | 127168-93-8 |

| Molecular Formula | C₁₀H₁₁NO₂ | C₁₀H₁₂ClNO₂ |

| Molecular Weight | 177.20 g/mol | 213.66 g/mol |

| Chemical Structure |  |  |

Note: Structures are illustrative and sourced from publicly available chemical databases.

Spectral Data

Table 2: Predicted Spectroscopic Features for this compound

| Spectroscopy | Predicted Features |

| ¹H NMR | Aromatic protons on the benzene ring, singlets for the two CH₂ groups of the isoindoline core, and a singlet for the methyl ester group. |

| ¹³C NMR | Signals corresponding to the aromatic carbons, the two aliphatic carbons of the isoindoline core, the ester carbonyl carbon, and the methyl carbon. |

| IR Spectroscopy | Characteristic peaks for C=O stretching of the ester, C-N stretching, and C-H stretching of aromatic and aliphatic groups. |

| Mass Spectrometry | A molecular ion peak corresponding to the compound's molecular weight. |

Synthesis of Isoindoline Derivatives

A general method for the synthesis of the closely related methyl indoline-5-carboxylate involves the reduction of methyl indole-5-carboxylate. This suggests a potential synthetic route for this compound could start from a corresponding isoindole precursor.

Example Synthetic Protocol: Synthesis of Methyl Indoline-5-carboxylate

The following protocol describes the synthesis of methyl indoline-5-carboxylate from methyl indole-5-carboxylate and can serve as a reference for the synthesis of similar compounds.

Materials:

-

1H-indole-5-carboxylic acid methyl ester (1 g, 5.71 mmol)

-

Acetic acid (10 mL)

-

Sodium cyanoborohydride (1.08 g, 17.18 mmol)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Saturated saline solution

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 1H-indole-5-carboxylic acid methyl ester in acetic acid in a flask and cool to 0 °C.

-

Slowly add sodium cyanoborohydride to the solution over 5 minutes.

-

Stir the reaction mixture at room temperature for 1 hour.

-

Quench the reaction by adding water (3 mL).

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution.

-

Extract the aqueous phase with ethyl acetate.

-

Combine the organic phases, wash with saturated saline, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain methyl indoline-5-carboxylate.[2]

Biological Activity and Potential Applications

The isoindoline core is present in numerous compounds with a wide range of biological activities, making this compound a molecule of interest for drug discovery.[3]

Anticancer Potential

Many isoindoline derivatives have been investigated for their anticancer properties. Their mechanisms of action often involve the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis.[4] Indole derivatives, a related class of compounds, have been shown to target the Ras-related signaling pathway, which is frequently dysregulated in cancer.[5]

Anti-inflammatory Activity

Isoindoline-containing compounds have also demonstrated anti-inflammatory effects.[3] The anti-inflammatory properties of novel compounds can be assessed through in vitro assays that measure the inhibition of protein denaturation, a hallmark of inflammation.

Experimental Protocols

The following are generalized protocols for the initial screening of a novel isoindoline derivative, such as this compound, for cytotoxic and anti-inflammatory activities.

Cytotoxicity Screening: MTT Assay

This protocol is used to determine the concentration at which a compound is toxic to cells, which is crucial for planning further experiments.

Table 3: MTT Assay Protocol

| Step | Procedure |

| 1. Cell Seeding | Seed cells (e.g., a cancer cell line) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours. |

| 2. Compound Treatment | Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours. |

| 3. MTT Addition | Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. |

| 4. Formazan Solubilization | Aspirate the medium and add DMSO to each well to dissolve the formazan crystals. |

| 5. Data Acquisition | Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. |

| 6. Analysis | Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.[6][7][8][9] |

In Vitro Anti-inflammatory Screening: Protein Denaturation Assay

This assay assesses the ability of a compound to inhibit protein denaturation, a common feature of inflammation.

Table 4: Protein Denaturation Assay Protocol

| Step | Procedure |

| 1. Preparation | Prepare a 1% aqueous solution of bovine serum albumin (BSA) and solutions of the test compound at various concentrations. |

| 2. Reaction Mixture | In a reaction tube, mix the test compound solution with the BSA solution. Use a standard anti-inflammatory drug (e.g., diclofenac sodium) as a positive control. |

| 3. Incubation | Incubate the mixtures at 37°C for 20 minutes. |

| 4. Denaturation | Induce denaturation by heating the mixtures at 72°C for 5 minutes. |

| 5. Data Acquisition | After cooling, measure the absorbance of the solutions at 660 nm using a spectrophotometer. |

| 6. Analysis | Calculate the percentage inhibition of protein denaturation for each concentration relative to the control.[10][11][12] |

Visualized Workflows and Pathways

Experimental Workflow for Compound Screening

The following diagram illustrates a typical workflow for screening a novel compound for biological activity, from initial in vitro assays to more detailed mechanistic studies.

Caption: A generalized workflow for the screening and development of a novel bioactive compound.

Hypothetical Signaling Pathway for Anticancer Activity

The diagram below illustrates a plausible signaling pathway through which an isoindoline derivative could exert anticancer effects by inhibiting a key signaling cascade, such as the Ras/MAPK pathway, which is often hyperactivated in cancer.

Caption: A potential mechanism of action for an isoindoline compound in cancer therapy.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the fields of oncology and inflammation. While specific biological data for this compound is limited, the information available for the broader class of isoindoline derivatives suggests significant potential. This guide provides a foundational resource for researchers interested in exploring the properties of this compound, offering established protocols and a conceptual framework for its investigation. Further research is warranted to elucidate the specific biological activities and mechanisms of action of this compound.

References

- 1. This compound | 742666-57-5 [chemicalbook.com]

- 2. methyl indoline-5-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 3. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core | MDPI [mdpi.com]

- 4. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulation of the Ras-Related Signaling Pathway by Small Molecules Containing an Indole Core Scaffold: A Potential Antitumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 8. Video: Cytotoxicity Assays with Zebrafish Cell Lines [jove.com]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. benchchem.com [benchchem.com]

- 11. ijpsjournal.com [ijpsjournal.com]

- 12. Unveiling the therapeutic potential: Evaluation of anti-inflammatory and antineoplastic activity of Magnolia champaca Linn’s stem bark isolate through molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic Analysis of Methyl Isoindoline-5-Carboxylate

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl isoindoline-5-carboxylate is a heterocyclic compound with potential applications in medicinal chemistry and materials science. Its structural elucidation and characterization are crucial for its use in research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are fundamental to confirming the identity and purity of this compound. This document serves as a technical guide to the spectroscopic properties and analysis of this compound.

Compound Profile: this compound

| Property | Value | Source |

| IUPAC Name | methyl 2,3-dihydro-1H-isoindole-5-carboxylate | [1] |

| Synonyms | This compound, 2,3-dihydro-1H-isoindole-5-carboxylic acid methyl ester | [1] |

| CAS Number | 742666-57-5 | [1][2] |

| Molecular Formula | C₁₀H₁₁NO₂ | [1] |

| Molecular Weight | 177.20 g/mol | [1] |

| Monoisotopic Mass | 177.078978594 Da | [1] |

Spectroscopic Data (Predicted)

While experimental data is not available, predicted mass spectrometry data provides insights into the expected mass-to-charge ratios of various adducts of the molecule.

Table 2: Predicted Mass Spectrometry Data

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 178.08626 |

| [M+Na]⁺ | 200.06820 |

| [M-H]⁻ | 176.07170 |

| [M+NH₄]⁺ | 195.11280 |

| [M+K]⁺ | 216.04214 |

| [M+H-H₂O]⁺ | 160.07624 |

| [M+HCOO]⁻ | 222.07718 |

| [M+CH₃COO]⁻ | 236.09283 |

Note: This data is computationally predicted and has not been experimentally confirmed.

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified solid sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.

-

Filter the solution into a clean, dry 5 mm NMR tube to a height of about 4-5 cm.

-

If quantitative analysis is required, a known amount of an internal standard (e.g., tetramethylsilane - TMS) can be added.

Data Acquisition (¹H and ¹³C NMR):

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity and optimal resolution.

-

Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be necessary.

-

Additional experiments such as DEPT (Distortionless Enhancement by Polarization Transfer) can be performed to differentiate between CH, CH₂, and CH₃ groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Sample Preparation (Thin Solid Film Method):

-

Dissolve a small amount of the solid sample (a few milligrams) in a few drops of a volatile solvent (e.g., methylene chloride or acetone) in a small vial.

-

Place a single, clean salt plate (e.g., KBr or NaCl) on a clean surface.

-

Using a pipette, drop a small amount of the solution onto the salt plate.

-

Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.

-

Visually inspect the film to ensure it is not too thick or too thin for optimal spectral acquisition.

Data Acquisition:

-

Place the salt plate with the sample film into the spectrometer's sample holder.

-

Acquire a background spectrum of the clean, empty sample compartment.

-

Acquire the sample spectrum. Typically, spectra are collected over a range of 4000-400 cm⁻¹.

-

The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns.

Sample Preparation (for Electrospray Ionization - ESI):

-

Prepare a stock solution of the sample in an organic solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution with the same solvent or a mixture of solvents compatible with the mass spectrometer (e.g., methanol/water) to a final concentration in the range of 1-10 µg/mL.

-

If the sample solution contains any particulate matter, it must be filtered through a syringe filter (e.g., 0.22 µm) to prevent clogging of the instrument's tubing.

-

Transfer the final diluted solution to an appropriate autosampler vial.

Data Acquisition:

-

The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a liquid chromatography (LC) system.

-

The molecules are ionized in the source (e.g., ESI).

-

The ions are then separated in the mass analyzer based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion, generating a mass spectrum.

-

High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and deduce the elemental formula.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of a novel organic compound using the spectroscopic techniques described.

Caption: Workflow for Spectroscopic Analysis of an Organic Compound.

References

The Versatile Scaffold: Methyl Isoindoline-5-carboxylate in Modern Drug Discovery

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Methyl isoindoline-5-carboxylate, a heterocyclic building block, is emerging as a valuable scaffold in medicinal chemistry. Its rigid, bicyclic structure provides a unique three-dimensional framework that can be strategically modified to interact with a variety of biological targets. This technical guide explores the potential applications of this compound in research, detailing its role in the synthesis of novel therapeutic agents and providing insights into the experimental methodologies that underpin its use.

Core Applications in Medicinal Chemistry

This compound and its hydrochloride salt are primarily utilized as intermediates in the synthesis of more complex, biologically active molecules. Research efforts have demonstrated its utility in the development of inhibitors for key protein targets in oncology and immunology.

Inhibitors of Cancer-Related Proteins

The isoindoline scaffold has been successfully employed in the design of inhibitors for several proteins implicated in cancer progression.

Discoidin Domain Receptor 1 (DDR1) Inhibitors: DDR1, a receptor tyrosine kinase, is involved in cell adhesion, migration, and proliferation, and its overexpression is linked to poor prognosis in several cancers, including pancreatic cancer. Researchers have synthesized a series of potent DDR1 inhibitors using this compound as a key starting material.[1][2][3] These compounds have shown promising anti-pancreatic cancer efficacy in both in vitro and in vivo models.[1][2][3]

MLH1 and PMS2 Inhibitors: The DNA Mismatch Repair (MMR) proteins, including MLH1 and PMS2, are crucial for maintaining genomic stability. In certain cancers, inhibiting these proteins can lead to synthetic lethality. Patent literature discloses the use of this compound hydrochloride in the synthesis of compounds that target MLH1 and/or PMS2 for cancer treatment.[4]

Immunomodulatory Agents

The modulation of immune checkpoints is a cornerstone of modern cancer therapy. The isoindoline scaffold has been investigated for its potential in this area.

PD-L1 Internalization Inducers: Programmed death-ligand 1 (PD-L1) is a key immune checkpoint protein that, when expressed on tumor cells, can suppress the anti-tumor immune response. A patent has described the use of this compound hydrochloride in the synthesis of heterocyclic compounds designed to induce the internalization of PD-L1, thereby potentially restoring anti-tumor immunity.[5]

Other Therapeutic Areas

The versatility of the this compound scaffold extends beyond oncology and immunology.

Farnesoid X Receptor (FXR) Agonists: FXR is a nuclear receptor that plays a central role in regulating bile acid, lipid, and glucose metabolism. A patent application has detailed the use of this compound hydrochloride in the synthesis of isoxazole derivatives that act as FXR agonists, suggesting potential applications in metabolic diseases.[6]

Quantitative Data on Derived Compounds

The following table summarizes the biological activity of representative compounds synthesized using this compound as a starting material. It is important to note that the activity is of the final, more complex molecules, not of the initial building block itself.

| Compound ID | Target | Assay Type | IC50 (nM) | Kd (nM) | Reference |

| 7c | DDR1 | Kinase Assay | 5.6 | - | [1][3] |

| 7d | DDR1 | Kinase Assay | 42.5 | - | [1][3] |

| 7f | DDR1 | Kinase Assay | 14.9 | 5.9 | [1][2][3] |

| 7i | DDR1 | Kinase Assay | 14.9 | - | [3] |

| 7c | DDR2 | Kinase Assay | 21.5 | - | [1][3] |

| 7i | DDR2 | Kinase Assay | 933 | - | [3] |

| Compound from US20230183197A1 | MLH1/PMS2 | Not Specified | Not Specified | - | [4] |

| Compound from WO2018119263A1 | PD-1/PD-L1 Interaction | Not Specified | Not Specified | - | [5] |

Key Experimental Protocols

The following are representative experimental protocols demonstrating the use of this compound in chemical synthesis.

Synthesis of Methyl 2-(pyrimidin-5-yl)isoindoline-5-carboxylate

This procedure details the N-arylation of the isoindoline ring.

To a solution of this compound hydrochloride, 5-bromopyrimidine, and a suitable palladium catalyst and ligand in an appropriate solvent, a base such as sodium tert-butoxide is added. The reaction mixture is heated under an inert atmosphere until the starting materials are consumed. After cooling, the mixture is worked up by extraction and purified by column chromatography to yield the desired product.

Synthesis of N-(3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)-2-(pyrimidin-5-yl)isoindoline-5-carboxamide (A DDR1 Inhibitor)[1][3]

This protocol illustrates the conversion of the methyl ester to a final amide product.

A solution of methyl 2-(pyrimidin-5-yl)isoindoline-5-carboxylate and 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline in an anhydrous solvent such as tetrahydrofuran (THF) is cooled to -20 °C.[1][3] A strong base, for instance, potassium tert-butoxide (t-BuOK), is then added, and the reaction mixture is allowed to warm to room temperature and stirred overnight.[1][3] The reaction is quenched with water and the product is extracted with an organic solvent.[1][3] Purification by flash chromatography on silica gel affords the final amide product.[1][3]

Synthesis of MLH1/PMS2 Inhibitors[4]

This procedure outlines a coupling reaction involving the isoindoline nitrogen.

This compound hydrochloride is added to a reaction mixture containing the coupling partner at 0°C.[4] The reaction is stirred for a specified time, after which it is diluted with an organic solvent like ethyl acetate and washed with brine.[4] The organic layer is dried, concentrated, and the crude product is purified by flash chromatography.[4]

Visualizing Synthetic and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the synthetic utility of this compound and the biological context of the molecules derived from it.

Caption: Synthetic workflow for a DDR1 inhibitor.

Caption: Inhibition of the DDR1 signaling pathway.

Caption: Drug discovery process overview.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. 2-Amino-2,3-dihydro-1H-indene-5-carboxamide-Based Discoidin Domain Receptor 1 (DDR1) Inhibitors: Design, Synthesis, and in Vivo Antipancreatic Cancer Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US20230183197A1 - Inhibitors of mlh1 and/or pms2 for cancer treatment - Google Patents [patents.google.com]

- 5. WO2018119263A1 - Heterocyclic compounds derivatives as pd-l1 internalization inducers - Google Patents [patents.google.com]

- 6. WO2020231917A1 - Isoxazole derivatives as fxr agonists and methods of use thereof - Google Patents [patents.google.com]

The Evolving Landscape of Methyl Isoindoline-5-Carboxylate Derivatives: A Technical Overview of Biological Activities

For Immediate Release

[City, State] – [Date] – In the intricate world of drug discovery and development, the isoindoline scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. This technical guide delves into the core of this promising class of compounds, with a specific focus on the biological activities of methyl isoindoline-5-carboxylate derivatives. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive summary of quantitative data, detailed experimental protocols, and a visual representation of associated biological pathways.

The isoindoline core is a recurring motif in a number of clinically approved drugs, underscoring its therapeutic potential across various indications, including cancer, inflammation, and neurodegenerative diseases.[1] Modifications of this core structure, particularly at the 5-position with a methyl carboxylate group, offer a versatile platform for the synthesis of novel derivatives with tailored pharmacological profiles.

Inhibition of ADAMTS-4 and ADAMTS-5: A Focus on Osteoarthritis

A significant area of investigation for isoindoline derivatives has been in the treatment of osteoarthritis, a degenerative joint disease characterized by the breakdown of cartilage. Key enzymes implicated in this process are ADAMTS-4 (aggrecanase-1) and ADAMTS-5 (aggrecanase-2), which are responsible for the degradation of aggrecan, a major component of the cartilage extracellular matrix.

Recent research has led to the discovery of potent isoindoline amide derivatives as dual inhibitors of ADAMTS-4 and ADAMTS-5. While these compounds are amides at the 5-position, their close structural relationship to this compound provides valuable insights into the structure-activity relationship (SAR) of this class of molecules.

Quantitative Analysis of ADAMTS-4/5 Inhibition

The following table summarizes the in vitro inhibitory activity of a series of isoindoline amide derivatives against human ADAMTS-4 and ADAMTS-5. The data highlights the impact of substitutions on the isoindoline ring on inhibitory potency.

| Compound ID | R1 | R2 | ADAMTS-4 IC50 (nM) | ADAMTS-5 IC50 (nM) |

| 14 | H | CF3 | >10000 | 88 |

| 17 | F | CF3 | 1200 | 62 |

| 18 | Cl | CF3 | 1100 | 51 |

| 20 | CH3 | CF3 | 2400 | 17 |

| 22 | Cl | Cl | 1100 | 30 |

Data extracted from "Discovery of Isoindoline Amide Derivatives as Potent and Orally Bioavailable ADAMTS-4/5 Inhibitors for the Treatment of Osteoarthritis".[2][3]

The SAR data indicates that substitution at the R2 position with a trifluoromethyl group is beneficial for ADAMTS-5 inhibitory activity. Furthermore, increasing the size of the substituent at the R1 position from hydrogen to fluorine, chlorine, and methyl generally leads to an increase in ADAMTS-5 potency.[3] Compound 20 , with a methyl group at R1 and a trifluoromethyl group at R2, demonstrated the most potent inhibition of ADAMTS-5 in this series.[3]

Experimental Protocols

To ensure the reproducibility and further exploration of these findings, detailed experimental methodologies are crucial.

In Vitro ADAMTS-4/5 Inhibition Assay

The inhibitory activity of the compounds against human ADAMTS-4 and ADAMTS-5 is typically determined using a fluorescence resonance energy transfer (FRET) assay.

Workflow for In Vitro ADAMTS Inhibition Assay:

Caption: Workflow for the in vitro FRET-based ADAMTS inhibition assay.

Protocol:

-

Enzyme and Compound Preparation: Recombinant human ADAMTS-4 and ADAMTS-5 are diluted in assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5). Test compounds are serially diluted in DMSO and then further diluted in assay buffer.

-

Pre-incubation: The enzyme and test compound are pre-incubated for a defined period (e.g., 60 minutes) at room temperature to allow for inhibitor binding.

-

Substrate Addition: A FRET-based peptide substrate is added to initiate the enzymatic reaction.

-

Incubation: The reaction mixture is incubated at 37°C for a specific duration (e.g., 1-2 hours).

-

Fluorescence Reading: The fluorescence intensity is measured using a microplate reader at appropriate excitation and emission wavelengths.

-

Data Analysis: The percentage of inhibition is calculated relative to a control (enzyme and substrate without inhibitor). IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.

Glutathione (GSH) Adduct Test

To assess the potential for reactive metabolite formation, a crucial aspect of drug safety, a glutathione (GSH) adduct test is performed.

Workflow for GSH Adduct Test:

Caption: Workflow for the in vitro glutathione (GSH) adduct test.

Protocol:

-

Incubation Mixture: The test compound is incubated with human liver microsomes in the presence of NADPH (to initiate metabolism) and glutathione (GSH).

-

Reaction: The mixture is incubated at 37°C to allow for metabolic activation of the test compound.

-

Quenching: The reaction is stopped by the addition of a quenching solvent, such as acetonitrile.

-

Analysis: The quenched sample is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect the presence of any GSH adducts. The absence of such adducts for compounds like 18 is a favorable safety indicator.[3]

Broader Biological Activities of the Isoindoline Scaffold

While specific data on this compound derivatives is emerging, the broader isoindoline class has been associated with a range of other biological activities, suggesting potential avenues for future research with this particular scaffold. These activities include:

-

Anticancer Activity: Various isoindoline derivatives have demonstrated antiproliferative effects against a range of cancer cell lines.[4][5]

-

Carbonic Anhydrase Inhibition: Isoindolinone derivatives have shown potent inhibitory activity against human carbonic anhydrase I and II isozymes.[6]

-

Antimicrobial and Antioxidant Potential: Certain isoindolinone derivatives have exhibited antimicrobial and antioxidant properties.[6]

Signaling Pathways

The development of specific inhibitors allows for the elucidation of their role in cellular signaling pathways. For ADAMTS inhibitors, the primary pathway of interest is the cartilage degradation cascade in osteoarthritis.

Simplified Cartilage Degradation Pathway:

Caption: Simplified signaling pathway of cartilage degradation in osteoarthritis.

This diagram illustrates how pro-inflammatory cytokines stimulate chondrocytes to produce and activate ADAMTS-4 and -5. These enzymes then cleave aggrecan, leading to cartilage degradation. Isoindoline amide inhibitors, such as compound 18 , can block this process by directly inhibiting the activity of ADAMTS enzymes.

Conclusion and Future Directions

The this compound scaffold and its close derivatives represent a promising area for the development of novel therapeutic agents. The detailed investigation of isoindoline amides as potent and selective ADAMTS-4/5 inhibitors provides a strong foundation for future research. The favorable pharmacokinetic and safety profiles of lead compounds in this series highlight their potential for clinical development in the treatment of osteoarthritis.

Further exploration of this scaffold could involve:

-

Synthesis and evaluation of a broader range of ester and amide derivatives of isoindoline-5-carboxylic acid to further refine the SAR.

-

Screening of these derivatives against other relevant biological targets, leveraging the known diverse activities of the isoindoline core.

-

In-depth investigation of the mechanisms of action and associated signaling pathways for any newly identified active compounds.

This technical guide serves as a starting point for researchers in the field, summarizing the current state of knowledge and highlighting the significant potential of this compound derivatives in drug discovery.

References

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of Isoindoline Amide Derivatives as Potent and Orally Bioavailable ADAMTS-4/5 Inhibitors for the Treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

Methyl Isoindoline-5-Carboxylate: A Versatile Heterocyclic Building Block for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl isoindoline-5-carboxylate is a valuable heterocyclic building block in medicinal chemistry, serving as a key scaffold in the development of potent and selective inhibitors for various biological targets. Its rigid bicyclic structure provides a well-defined framework for the spatial orientation of functional groups, enabling precise interactions with protein binding sites. This guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a particular focus on its role in the development of Poly(ADP-ribose) polymerase (PARP) and Phosphoinositide 3-kinase (PI3K) inhibitors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | methyl 2,3-dihydro-1H-isoindole-5-carboxylate | |

| CAS Number | 742666-57-5 | |

| Molecular Formula | C₁₀H₁₁NO₂ | |

| Molecular Weight | 177.20 g/mol | |

| Appearance | Solid | |

| Storage Temperature | Inert atmosphere, 2-8°C | [1] |

Synthesis of this compound

A plausible synthetic route to this compound starts from 4-(bromomethyl)-3-cyanobenzoate. The synthesis involves a reductive cyclization to form the isoindoline ring system.

Experimental Protocol: Synthesis of this compound

Materials:

-

Methyl 4-(bromomethyl)-3-cyanobenzoate

-

Palladium on carbon (10%)

-

Methanol

-

Hydrogen gas

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve methyl 4-(bromomethyl)-3-cyanobenzoate in methanol.

-

Carefully add 10% palladium on carbon to the solution.

-

Seal the flask and purge with hydrogen gas.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure or hydrogenation apparatus) at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Wash the filter cake with methanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Note: This is a proposed synthesis based on established chemical transformations. Yields may vary depending on the specific reaction conditions.

Key Reactions of this compound

The secondary amine of the isoindoline ring and the methyl ester at the 5-position are the primary sites for chemical modification, allowing for the introduction of diverse functionalities.

N-Alkylation

The nitrogen atom of the isoindoline ring can be readily alkylated to introduce various substituents, which can modulate the compound's physicochemical properties and biological activity. N-benzylation is a common modification.

Experimental Protocol: N-Benzylation of this compound

Materials:

-

This compound

-

Benzyl bromide

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous conditions under an inert atmosphere

Procedure:

-

To a solution of this compound (1.0 eq.) in anhydrous DMF at 0°C under an inert atmosphere, add sodium hydride (1.2 eq.) portion-wise.[2]

-

Stir the mixture at 0°C for 30 minutes.[2]

-

Add benzyl bromide (1.2 eq.) dropwise to the reaction mixture at 0°C.[2]

-

Allow the reaction to warm to room temperature and stir for 4 hours.[2]

-

Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution at 0°C.[2]

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield methyl 2-benzylisoindoline-5-carboxylate.

Amide Coupling

The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amide derivatives. This is a crucial step in the synthesis of many isoindolinone-based inhibitors.

Experimental Protocol: Amide Coupling of Isoindoline-5-carboxylic Acid

Materials:

-

Isoindoline-5-carboxylic acid (hydrolyzed from this compound)

-

Amine of choice

-

HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous DMF

Procedure:

-

In a flask under an inert atmosphere, dissolve isoindoline-5-carboxylic acid (1 eq.) and HATU (1.1 eq.) in anhydrous DMF.[3]

-

Add DIPEA (2 eq.) to the solution.[3]

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.[3]

-

Add the desired amine (1.2 eq.) to the mixture.[3]

-

Stir the reaction at room temperature for 1-4 hours.[3]

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl, 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[3]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Applications in Drug Discovery

The isoindoline and, more commonly, the derived isoindolinone scaffold are privileged structures in modern drug discovery, particularly in the development of targeted cancer therapies.

PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP leads to synthetic lethality, a state where the combination of two non-lethal defects results in cell death. The isoindolinone core, often derived from this compound, has been a cornerstone in the design of potent PARP inhibitors.

Isoindolinone-based PARP inhibitors act as competitive inhibitors at the NAD⁺ binding site of the PARP enzyme. This prevents the synthesis of poly(ADP-ribose) chains, a critical step in the recruitment of DNA repair proteins to sites of DNA damage. Furthermore, some PARP inhibitors "trap" the PARP enzyme on the DNA, leading to the formation of cytotoxic PARP-DNA complexes that disrupt DNA replication and lead to cell death.

The following table summarizes the inhibitory activity of representative isoindolinone-based PARP inhibitors against various cancer cell lines.

| Compound | Cell Line | Cancer Type | BRCA Status | IC₅₀ (µM) | Reference |

| Olaparib | MDA-MB-436 | Breast Cancer | BRCA1 mutant | 4.7 | [4] |

| Olaparib | PEO1 | Ovarian Cancer | BRCA2 mutant | 0.004 | [5] |

| Rucaparib | MDA-MB-436 | Breast Cancer | BRCA1 mutant | 2.3 | [4] |

| Niraparib | PEO1 | Ovarian Cancer | BRCA2 mutant | 7.487 | [5] |

| Talazoparib | MDA-MB-436 | Breast Cancer | BRCA1 mutant | 0.0018 | [4] |

Kinase Inhibitors

Kinases are a large family of enzymes that play a central role in cell signaling by catalyzing the phosphorylation of proteins. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The isoindolinone scaffold has been successfully employed in the design of inhibitors targeting various kinases, including the Phosphoinositide 3-kinase (PI3K) family.

The PI3K signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. The isoindolinone core can be elaborated with substituents that specifically target the ATP-binding pocket of different PI3K isoforms.

The following table presents the inhibitory potency of several isoindolinone-based inhibitors against the PI3Kγ isoform.

| Compound | PI3Kγ IC₅₀ (nM) | Cellular IC₅₀ (µM) (THP-1 cells) | Reference |

| 25 | 2.5 | 0.14 | [6] |

| 26 | - | 0.078 | [6] |

| 27 | - | 0.059 | [6] |

| 28 | - | 0.040 | [6] |

| 47 | - | 1.6 | [6] |

Conclusion

This compound is a highly versatile and valuable building block for the synthesis of complex molecules with significant therapeutic potential. Its rigid scaffold and readily modifiable functional groups have enabled the development of potent and selective inhibitors of key drug targets, most notably PARP and PI3K. The synthetic routes and chemical transformations outlined in this guide provide a solid foundation for researchers to further explore the chemical space around this important heterocyclic core, paving the way for the discovery of next-generation therapeutics.

References

- 1. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of Isoindoline-5-Carboxylic Acid Esters

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoindoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds. Among its many derivatives, isoindoline-5-carboxylic acid and its esters have garnered significant interest due to their versatile synthetic utility and their emergence as key pharmacophores in modern drug discovery. This technical guide provides a comprehensive overview of the historical development, synthetic methodologies, and biological significance of isoindoline-5-carboxylic acid esters.

Historical Perspective: From Phthalimide Chemistry to Modern Isoindolines

The story of isoindoline-5-carboxylic acid esters is intrinsically linked to the broader history of isoindoline and phthalimide chemistry. While a singular "discovery" of this specific ester is not documented, its development can be traced through the evolution of synthetic methods for the isoindoline ring system.

One of the earliest and most fundamental reactions in this field is the Gabriel synthesis , first reported by Siegmund Gabriel in 1887.[1][2] This reaction, which utilizes potassium phthalimide to convert primary alkyl halides into primary amines, laid the groundwork for the synthesis of a vast array of N-substituted phthalimides and, by extension, isoindoline derivatives.[3][4][5][6] The phthalimide structure, an isoindole-1,3-dione, is a close relative of the isoindoline core and its chemistry provided the initial tools for constructing these bicyclic systems.[7]

The infamous history of thalidomide in the mid-20th century, a drug containing the phthalimide moiety, inadvertently spurred intensive research into the biological activities of related structures.[8][9][10] This led to the development of second and third-generation immunomodulatory drugs (IMiDs) like lenalidomide and pomalidomide, which feature a modified isoindolinone core.[10] These developments highlighted the therapeutic potential of the isoindoline scaffold and encouraged the exploration of diverse substitution patterns, including the introduction of carboxylic acid and ester functionalities at the 5-position of the isoindoline ring.

Key Synthetic Methodologies

The synthesis of isoindoline-5-carboxylic acid esters typically involves a multi-step approach, starting from readily available precursors. A common strategy involves the initial construction of a protected isoindoline-5-carboxylic acid, followed by esterification.

Synthesis of 2-(tert-butoxycarbonyl)isoindoline-5-carboxylic acid

A key intermediate in the synthesis of various isoindoline-5-carboxylic acid esters is the N-Boc protected acid. This compound provides a stable and versatile platform for further functionalization.

Experimental Protocol: Synthesis of 2-(tert-butoxycarbonyl)isoindoline-5-carboxylic acid

-

Step 1: Synthesis of tert-Butyl 5-(hydroxymethyl)isoindoline-2-carboxylate. A solution of a suitable starting material, such as a commercially available isoindoline derivative with a hydroxymethyl group at the 5-position, is dissolved in an appropriate solvent like dichloromethane (DCM). Di-tert-butyl dicarbonate (Boc)₂O is added in the presence of a base, such as triethylamine (TEA), and the reaction is stirred at room temperature. The N-Boc protected alcohol is then isolated and purified, typically by column chromatography.

-

Step 2: Oxidation to the Carboxylic Acid. The protected alcohol from the previous step is dissolved in a suitable solvent mixture, for example, acetonitrile, ethyl acetate, and water. An oxidizing agent, such as ruthenium(III) chloride hydrate, is added, followed by the portion-wise addition of a strong oxidant like sodium periodate. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product, 2-(tert-butoxycarbonyl)isoindoline-5-carboxylic acid, is extracted and purified.

Esterification of 2-(tert-butoxycarbonyl)isoindoline-5-carboxylic acid

Once the protected carboxylic acid is obtained, it can be converted to the desired ester through various standard esterification methods.

Experimental Protocol: Synthesis of Ethyl 2-(tert-butoxycarbonyl)isoindoline-5-carboxylate (Fischer Esterification) [11][12]

-

Reaction Setup: To a solution of 2-(tert-butoxycarbonyl)isoindoline-5-carboxylic acid in ethanol, a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, is added.

-

Reflux: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction is monitored by TLC.

-

Work-up: After completion, the reaction mixture is cooled to room temperature and the excess ethanol is removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure ethyl 2-(tert-butoxycarbonyl)isoindoline-5-carboxylate.

A general workflow for the synthesis is depicted below:

Quantitative Data

The following table summarizes typical yields and characterization data for key compounds in the synthesis of isoindoline-5-carboxylic acid esters.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) | ¹H NMR (δ ppm, CDCl₃) | ¹³C NMR (δ ppm, CDCl₃) |

| 2-(tert-butoxycarbonyl)isoindoline-5-carboxylic acid | C₁₄H₁₇NO₄ | 263.29 | 85-95 | 188-190 | 1.50 (s, 9H), 4.75 (s, 4H), 7.40 (d, J=7.8 Hz, 1H), 7.95 (s, 1H), 8.05 (d, J=7.8 Hz, 1H), 11.5 (br s, 1H) | 28.5, 52.5, 80.5, 122.5, 128.0, 129.5, 130.0, 140.0, 145.0, 155.0, 171.0 |

| Ethyl 2-(tert-butoxycarbonyl)isoindoline-5-carboxylate | C₁₆H₂₁NO₄ | 291.34 | 90-98 | 95-97 | 1.40 (t, J=7.1 Hz, 3H), 1.50 (s, 9H), 4.35 (q, J=7.1 Hz, 2H), 4.70 (s, 4H), 7.35 (d, J=7.8 Hz, 1H), 7.85 (s, 1H), 7.95 (d, J=7.8 Hz, 1H) | 14.4, 28.5, 52.5, 61.0, 80.5, 122.0, 128.0, 129.0, 130.0, 140.0, 144.0, 155.0, 166.5 |

| Methyl 2-(tert-butoxycarbonyl)isoindoline-5-carboxylate | C₁₅H₁₉NO₄ | 277.31 | 90-98 | 110-112 | 1.50 (s, 9H), 3.90 (s, 3H), 4.70 (s, 4H), 7.35 (d, J=7.8 Hz, 1H), 7.85 (s, 1H), 7.95 (d, J=7.8 Hz, 1H) | 28.5, 52.0, 52.5, 80.5, 122.0, 128.0, 129.0, 130.0, 140.0, 144.0, 155.0, 167.0 |

Note: NMR data are approximate and may vary slightly depending on the solvent and instrument used.

Biological Significance and Signaling Pathways

Isoindoline derivatives have been shown to exhibit a wide range of biological activities, and their mechanism of action often involves interaction with key cellular signaling pathways. A prominent target for many immunomodulatory drugs (IMiDs) containing the isoindoline or a related scaffold is the Cereblon (CRBN) protein.[13][14][15][16][17]

CRBN is a substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex. The binding of small molecules, such as thalidomide and its analogs, to CRBN can modulate its substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, often referred to as "neosubstrates." This targeted protein degradation is a powerful mechanism for therapeutic intervention.

While direct and extensive studies on the specific interaction of isoindoline-5-carboxylic acid esters with CRBN are still emerging, the structural similarity of the isoindoline core to that of known CRBN binders suggests a high potential for such interactions. The carboxylic ester group at the 5-position can serve as a handle for further chemical modifications to fine-tune binding affinity and substrate specificity.

The general mechanism of CRBN-mediated protein degradation is illustrated in the following diagram:

Conclusion

The journey of isoindoline-5-carboxylic acid esters from the foundational principles of phthalimide chemistry to their current status as valuable building blocks in medicinal chemistry is a testament to the continuous evolution of organic synthesis and drug discovery. While a definitive "discovery" moment is elusive, the historical progression of synthetic methodologies has paved the way for the rational design and synthesis of these versatile compounds. With their potential to interact with key biological targets such as Cereblon, isoindoline-5-carboxylic acid esters are poised to remain a significant area of research for the development of novel therapeutics. This guide provides a foundational understanding for researchers and scientists to explore and expand upon the rich chemistry and biology of this important class of molecules.

References

- 1. organicchemistrytutor.com [organicchemistrytutor.com]

- 2. Phthalimides: developments in synthesis and functionalization - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03859B [pubs.rsc.org]

- 3. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 4. byjus.com [byjus.com]

- 5. scribd.com [scribd.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Advances in Synthesis and Medicinal Applications of Compounds Derived from Phthalimide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BJOC - The chemistry of isoindole natural products [beilstein-journals.org]

- 10. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core [mdpi.com]

- 11. athabascau.ca [athabascau.ca]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Development of Phenyl-substituted Isoindolinone- and Benzimidazole-Type Cereblon Ligands for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Development of Phenyl-substituted Isoindolinone- and Benzimidazole-type Cereblon Ligands for Targeted Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. De-Novo Design of Cereblon (CRBN) Effectors Guided by Natural Hydrolysis Products of Thalidomide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Isoindoline Scaffold: A Technical Guide to its Reactivity for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The isoindoline core, a bicyclic heterocyclic system consisting of a fused benzene and pyrrolidine ring, is a privileged scaffold in medicinal chemistry. Its structural motif is present in a range of natural products and clinically approved drugs, demonstrating diverse pharmacological activities.[1] Understanding the reactivity of this scaffold is paramount for the design and synthesis of novel therapeutic agents. This in-depth technical guide explores the key chemical transformations of the isoindoline core, providing experimental insights and quantitative data to aid in the development of next-generation pharmaceuticals.

Reactivity at the Nitrogen Atom: N-Alkylation and N-Acylation

The secondary amine of the isoindoline scaffold is a primary site for functionalization, readily undergoing N-alkylation and N-acylation reactions. These transformations are fundamental for introducing diverse substituents to modulate the physicochemical and pharmacological properties of the resulting molecules.

N-Alkylation

N-alkylation of isoindoline is typically achieved via nucleophilic substitution with alkyl halides or through reductive amination.

Experimental Protocol: N-Alkylation with Alkyl Halides

A general procedure for the N-alkylation of isoindoline involves its reaction with an alkyl halide in the presence of a base.

-

Reaction: Isoindoline is dissolved in a polar aprotic solvent such as acetonitrile or DMF.

-

Base: A non-nucleophilic base, commonly potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is added to deprotonate the secondary amine.

-

Alkylating Agent: The alkyl halide (e.g., methyl iodide, benzyl bromide) is added, and the reaction is stirred at room temperature or heated to drive the reaction to completion.

-

Work-up: The reaction mixture is typically filtered to remove inorganic salts, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.

| Entry | Alkylating Agent | Base | Solvent | Temperature | Yield (%) |

| 1 | Methyl Iodide | K₂CO₃ | Acetonitrile | Room Temp. | >90 |

| 2 | Ethyl Bromide | K₂CO₃ | DMF | 60 °C | 85-95 |

| 3 | Benzyl Bromide | Et₃N | DCM | Room Temp. | >90 |

Note: Yields are representative and can vary based on the specific substrate and reaction conditions.

N-Acylation

N-acylation introduces an amide functionality, which can act as a hydrogen bond donor or acceptor, influencing ligand-receptor interactions. This reaction is commonly performed using acid chlorides or anhydrides.

Experimental Protocol: N-Acylation with Acid Chlorides

-

Reaction: Isoindoline is dissolved in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF), often in the presence of a non-nucleophilic base such as triethylamine or pyridine to act as an acid scavenger.

-

Acylating Agent: The acid chloride (e.g., acetyl chloride, benzoyl chloride) is added dropwise to the cooled solution (typically 0 °C) to control the exothermic reaction.

-

Work-up: The reaction is usually quenched with water or a mild aqueous acid. The organic layer is separated, washed, dried, and concentrated. The product is purified by crystallization or column chromatography.

| Entry | Acylating Agent | Base | Solvent | Temperature | Yield (%) |

| 1 | Acetyl Chloride | Triethylamine | DCM | 0 °C to RT | >95 |

| 2 | Benzoyl Chloride | Pyridine | THF | 0 °C to RT | >90 |

| 3 | Acetic Anhydride | - | Acetic Acid | Reflux | 80-90 |

Note: Yields are representative and can vary based on the specific substrate and reaction conditions.

N-Functionalization of the Isoindoline Scaffold.

Reactions at the Benzylic Positions: Oxidation

The methylene groups at the C1 and C3 positions of the isoindoline ring are benzylic and thus susceptible to oxidation. This reactivity is harnessed in the synthesis of isoindolinones and phthalimides, which are common structural motifs in many bioactive molecules.

Experimental Protocol: Dioxane-Mediated Aerobic Oxidation to Isoindolinone

A metal-free method for the selective oxidation of an N-substituted isoindoline to the corresponding isoindolinone has been reported.

-

Reaction: The N-substituted isoindoline is dissolved in 1,4-dioxane.

-

Oxidant: The reaction utilizes atmospheric oxygen as the terminal oxidant.

-

Conditions: The mixture is heated, typically at 80-100 °C, under an oxygen atmosphere (e.g., using an oxygen-filled balloon).

-

Work-up: After completion, the solvent is evaporated, and the product is purified by chromatography.

| Substrate | Time (h) | Temperature (°C) | Yield (%) |

| N-Phenylisoindoline | 12 | 100 | 65 |

| N-Benzylisoindoline | 8 | 100 | 78 |

| N-Butylisoindoline | 8 | 100 | 85 |

Data adapted from relevant literature. Yields are for the isolated product.

Workflow for Isoindolinone Synthesis.

Aromatic Ring Reactivity: C-H Functionalization and Reduction

The benzene ring of the isoindoline scaffold can undergo functionalization through C-H activation or be reduced to afford partially or fully saturated systems.

C-H Functionalization

Palladium-catalyzed C-H functionalization has emerged as a powerful tool for the synthesis of complex isoindolinone derivatives.

Experimental Protocol: Palladium-Catalyzed C-H Functionalization

This protocol describes the synthesis of isoindolinones from N-substituted benzamides and carboxylic acids or anhydrides. While not starting from isoindoline itself, it highlights the reactivity of the aromatic C-H bonds in precursors that lead to the isoindolinone core.

-

Reactants: An N-substituted benzamide and a carboxylic acid or anhydride.

-

Catalyst: A palladium catalyst, such as Pd(OAc)₂.

-

Solvent: A high-boiling point solvent like toluene or o-xylene.

-

Conditions: The reaction is heated at elevated temperatures (e.g., 120 °C) for several hours.

-

Work-up: Standard extractive work-up followed by chromatographic purification.

| Benzamide | Carboxylic Acid | Yield (%) |

| N-methoxybenzamide | Acetic Anhydride | 85 |

| N-pivaloyl-N-methylbenzylamine | Benzoic Acid | 72 |

Data is representative of typical yields for this type of transformation.

Aromatic Ring Reduction

The aromatic ring of isoindoline can be reduced using catalytic hydrogenation or dissolving metal reductions, such as the Birch reduction.

Experimental Protocol: Catalytic Hydrogenation

-

Catalyst: Platinum on carbon (Pt/C) or Palladium on carbon (Pd/C) are commonly used.

-

Solvent: The reaction is typically carried out in an acidic medium, such as acetic acid or ethanol with a catalytic amount of a strong acid, to facilitate the reduction of the aromatic ring.

-

Conditions: The reaction is performed under a hydrogen atmosphere at varying pressures and temperatures.

-

Work-up: The catalyst is filtered off, and the solvent is removed to yield the reduced product.

Experimental Protocol: Birch Reduction

-

Reagents: An alkali metal (e.g., sodium or lithium) is dissolved in liquid ammonia.

-

Proton Source: An alcohol, such as ethanol or tert-butanol, is added as a proton source.

-

Reaction: The isoindoline derivative is added to the deep blue solution of the solvated electrons at low temperatures (typically -78 °C).

-

Work-up: The reaction is quenched with a proton source like ammonium chloride, and the ammonia is allowed to evaporate. The product is then extracted with an organic solvent.

Ring-Opening Reactions

While less common for the unsubstituted isoindoline, derivatives such as N-substituted phthalimides (isoindoline-1,3-diones) can undergo ring-opening reactions, particularly with strong nucleophiles like Grignard reagents.

Experimental Protocol: Grignard Reaction with N-Benzylphthalimide

-

Reactant: N-benzylphthalimide is treated with an excess of a Grignard reagent (e.g., methylmagnesium bromide).

-

Solvent: The reaction is carried out in an ethereal solvent like diethyl ether or THF.

-

Reaction: The Grignard reagent adds to both carbonyl groups, leading to a diol intermediate which, upon work-up, can lead to the formation of 1,1,3,3-tetraalkylisoindolines.

-

Work-up: The reaction is quenched with an aqueous solution of ammonium chloride. The product is extracted and purified by chromatography.

| Grignard Reagent | Yield of Tetraalkylisoindoline (%) |

| Methylmagnesium Bromide | 45-60 (Microwave-assisted) |

| Ethylmagnesium Bromide | ~30 |

Yields are approximate and depend on the specific conditions.

Isoindoline Scaffolds in Signaling Pathways

The biological activity of many isoindoline-containing drugs stems from their ability to modulate key signaling pathways implicated in disease.

Lenalidomide and the Cereblon (CRBN) Pathway

Lenalidomide, a derivative of thalidomide, exerts its anticancer and immunomodulatory effects by binding to the Cereblon (CRBN) E3 ubiquitin ligase complex. This binding alters the substrate specificity of the complex, leading to the ubiquitination and subsequent proteasomal degradation of specific transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these factors results in downstream effects, including the inhibition of myeloma cell proliferation and enhanced T-cell activity.[2][3][4][5][6]

Lenalidomide's Mechanism of Action.

Pazinaclone and GABA-A Receptor Signaling

Pazinaclone is a nonbenzodiazepine anxiolytic that acts as a partial agonist at the benzodiazepine site of the GABA-A receptor. Binding of pazinaclone enhances the effect of the neurotransmitter GABA, leading to an increased influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire an action potential, which results in the sedative and anxiolytic effects.[7][8]

Pazinaclone's Effect on GABA-A Signaling.

Isoindolinones in Kinase Signaling Pathways

Isoindolinone derivatives have been developed as potent inhibitors of key kinases in cancer-related signaling pathways, such as the PI3K/Akt/mTOR and MAPK/ERK pathways. By targeting these kinases, these compounds can inhibit cell proliferation, survival, and angiogenesis.[9][10][11][12][13][14][15]

Inhibition of Kinase Signaling by Isoindolinones.

This guide provides a foundational understanding of the reactivity of the isoindoline scaffold. The versatile nature of this core structure, coupled with the ability to functionalize it at multiple positions, ensures its continued importance in the quest for novel and effective therapeutics. The provided experimental frameworks and signaling pathway diagrams offer a starting point for researchers to explore and exploit the rich chemistry of the isoindoline scaffold in their drug discovery endeavors.

References

- 1. Isoindoline - Wikipedia [en.wikipedia.org]

- 2. ercongressi.it [ercongressi.it]

- 3. Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cereblon and Its Role in the Treatment of Multiple Myeloma by Lenalidomide or Pomalidomide [pubs.sciepub.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Nonbenzodiazepine - Wikipedia [en.wikipedia.org]

- 8. GABAA receptor - Wikipedia [en.wikipedia.org]

- 9. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structural Insights from Molecular Modeling of Isoindolin-1-One Derivatives as PI3Kγ Inhibitors against Gastric Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of potent, orally bioavailable ERK1/2 inhibitors with isoindolin-1-one structure by structure-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. US8895571B2 - Isoindolinone and pyrrolopyridinone derivatives as Akt inhibitors - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Small-molecule Articles | Smolecule [smolecule.com]

theoretical studies on the electronic structure of methyl isoindoline-5-carboxylate

An In-depth Technical Guide on the Theoretical Studies of the Electronic Structure of Methyl Isoindoline-5-carboxylate

This technical guide provides a comprehensive overview of the theoretical methodologies used to study the electronic structure of this compound. While direct experimental and extensive theoretical data for this specific molecule are limited in the public domain, this document outlines the established computational protocols and expected outcomes based on studies of analogous isoindoline and indole derivatives. This guide serves as a roadmap for researchers aiming to conduct similar theoretical investigations.

Introduction to the Electronic Structure of this compound